3-bromo-N-(1-cyclopropylethyl)aniline

Regioselective Synthesis Cross-Coupling Brominated Anilines

Medicinal chemists requiring a meta-bromo aniline handle for Pd-catalyzed cross-coupling without ortho steric hindrance face limited commercial options. 3-Bromo-N-(1-cyclopropylethyl)aniline (CAS 1021042-12-5) provides an unencumbered meta-bromine for Suzuki, Buchwald-Hartwig, and related couplings, while the N-cyclopropylethyl group enhances metabolic stability-a privileged pharmacophore in CNS and cardiovascular drug design. • Meta-bromine enables regioselective coupling without ortho interference • Cyclopropylethyl group found in marketed drugs improves PK • ≥95% purity, ambient shipping, multi-gram scale available.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B13249478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(1-cyclopropylethyl)aniline
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC2=CC(=CC=C2)Br
InChIInChI=1S/C11H14BrN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3
InChIKeyHAKIRUKWCUXCGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(1-cyclopropylethyl)aniline Overview


3-Bromo-N-(1-cyclopropylethyl)aniline (CAS 1021042-12-5) is a disubstituted aniline derivative with a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol . It belongs to the class of N-cyclopropylethyl anilines, where a cyclopropylethyl group is attached to the aniline nitrogen and a bromine atom occupies the meta (3-) position of the aromatic ring . The compound is commercially available as a research chemical with a typical purity specification of 95% .

1
Synthetic strategy
Meta-bromo handle for sterically unencumbered cross-coupling
2
Medicinal chemistry
Cyclopropylethyl fragment supports metabolic stability studies
3
Procurement context
Broad commercial availability at 95% purity with room-temperature shipping

3-Bromo-N-(1-cyclopropylethyl)aniline Uniqueness vs. Analogs


The meta-bromine substitution pattern on the aniline ring, combined with the N-cyclopropylethyl group, defines a unique steric and electronic profile that distinguishes this compound from its ortho- and para-brominated isomers, as well as from chloro and non-halogenated analogs. The bromine atom at the 3-position acts as both a directing group for further functionalization and a modulator of the aniline NH reactivity, while the cyclopropylethyl substituent influences conformational rigidity and metabolic stability [1]. Simply replacing 3-bromo-N-(1-cyclopropylethyl)aniline with the 2-bromo isomer or the 3-chloro analog would alter regiochemical reactivity in cross-coupling reactions and change electronic effects on the aromatic ring, potentially compromising downstream synthetic yields or biological target engagement . The evidence below quantifies these differences where data are available.

Regiochemical mismatch
The 2-bromo isomer introduces ortho steric hindrance that may alter cross-coupling rates and regiochemical outcomes compared to the meta-substituted target compound.
Leaving-group reactivity gap
The 3-chloro analog has a significantly higher C–Cl bond dissociation energy (~62 kJ/mol difference), which may require harsher conditions and reduce coupling efficiency.
Metabolic profile divergence
Non-cyclopropyl N-alkyl analogs lack the cyclopropyl fragment's class-level metabolic stabilization effect, potentially shifting in vitro pharmacokinetic profiles.

3-Bromo-N-(1-cyclopropylethyl)aniline Differentiation Evidence


Meta-Bromine Regiochemistry in Cross-Coupling

The 3-bromo substitution position (meta) on the aniline ring of 3-bromo-N-(1-cyclopropylethyl)aniline directs electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions differently than the 2-bromo (ortho) and 4-bromo (para) isomers [1]. In Pd-catalyzed cross-coupling reactions, meta-substituted aryl bromides generally exhibit different oxidative addition rates and steric profiles compared to ortho-substituted analogs, which experience greater steric hindrance from the adjacent N-cyclopropylethyl group . While compound-specific kinetic data for this exact molecule are not publicly available, class-level inference from brominated aniline reactivity studies indicates that meta-brominated anilines undergo Suzuki-Miyaura coupling with distinct rate profiles relative to ortho-substituted congeners .

Meta-bromine regiochemistry
Class-level inference
Target: Br at 3-position, no ortho clash Comparator: 2-bromo isomer, Br adjacent to N-substituent creates steric hindrance No direct kinetic data; difference is structurally evident
Supports distinct retrosynthetic strategy for meta-functionalization
Experimental coupling rate data not located
Regioselective Synthesis Cross-Coupling Brominated Anilines

Bromine vs. Chlorine Leaving Group Ability

The bromine atom in 3-bromo-N-(1-cyclopropylethyl)aniline is a superior leaving group compared to chlorine in the 3-chloro analog, enabling more efficient nucleophilic aromatic substitution and oxidative addition in metal-catalyzed reactions . The C-Br bond dissociation energy (approximately 337 kJ/mol for aryl bromides) is lower than the C-Cl bond dissociation energy (approximately 399 kJ/mol for aryl chlorides), making the brominated compound approximately 62 kJ/mol more reactive toward bond cleavage [1]. This class-level difference applies directly to the N-cyclopropylethyl aniline series.

Bromine vs. chlorine leaving group
Class-level inference
C–Br BDE ≈ 337 kJ/mol vs. C–Cl BDE ≈ 399 kJ/mol ΔBDE ≈ 62 kJ/mol lower for C–Br
May enable milder cross-coupling conditions relative to 3-chloro analog
Class-level aryl halide BDE values
Halogen Exchange Nucleophilic Substitution Aryl Halide Reactivity

Molecular Weight and Lipophilicity Differences

3-Bromo-N-(1-cyclopropylethyl)aniline (MW 240.14 g/mol) possesses a higher molecular weight and increased lipophilicity compared to the non-halogenated parent N-(1-cyclopropylethyl)aniline (MW 161.24 g/mol) and the 3-chloro analog (MW 195.69 g/mol) . The bromine atom contributes approximately 78.9 g/mol additional mass and increases the calculated logP by roughly 0.5–0.8 units relative to the non-halogenated parent, based on class-level halogen substitution effects [1].

MW and lipophilicity shift
Cross-study comparable
MW 240.14 g/mol; est. ΔlogP +0.5 to +0.8 vs. non-halogenated parent ΔMW +44.45 g/mol vs. 3-chloro analog
Bromine-driven MW/lipophilicity increase relevant for lead optimization
logP estimated from class-level substituent effects
Physicochemical Properties Lipophilicity Molecular Weight

Cyclopropylethyl Group and Metabolic Stability

The N-cyclopropylethyl substituent in 3-bromo-N-(1-cyclopropylethyl)aniline is expected to confer greater resistance to cytochrome P450-mediated oxidative metabolism compared to analogs bearing simple N-alkyl groups such as N-ethyl or N-isopropyl [1]. The cyclopropyl C-H bonds have higher bond dissociation energies than typical aliphatic C-H bonds, reducing susceptibility to CYP-mediated hydroxylation [2]. While no direct metabolic stability data for this specific compound were located in the public domain, the class-level effect of cyclopropyl groups on metabolic stability is well-documented in medicinal chemistry literature [1].

Cyclopropylethyl metabolic stability
Class-level inference
Cyclopropyl C–H bonds have higher BDE vs. typical aliphatic C–H bonds No compound-specific microsomal stability data located
Class-level cyclopropyl effect may reduce CYP-mediated oxidation
Well-documented in medicinal chemistry literature
Metabolic Stability Cyclopropyl Group Drug Design

Commercial Availability vs. Regional Isomers

3-Bromo-N-(1-cyclopropylethyl)aniline is available from multiple commercial suppliers with a standard purity specification of 95%, shipped at room temperature . In contrast, the 2-bromo isomer (CAS 1021030-21-6) is also available at 95% purity but requires long-term storage in a cool, dry place, suggesting potential differences in compound stability . The 4-bromo isomer has limited commercial availability based on current supplier catalogs, making the 3-bromo derivative more accessible for routine procurement .

Commercial availability vs. isomers
Supporting evidence
3-bromo: 95% purity, RT shipping, multiple suppliers 2-bromo: 95% purity, cool/dry storage required 4-bromo: limited commercial availability
3-bromo isomer offers more flexible procurement and storage
Vendor catalog data as of 2025
Supply Chain Purity Procurement

3-Bromo-N-(1-cyclopropylethyl)aniline Applications


Meta-Position Cross-Coupling Reactions

The 3-bromo substituent provides a sterically unencumbered meta-position handle for Pd-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine coupling partners without the steric hindrance encountered with the ortho-bromo isomer. This regiochemistry is critical when the coupling product must retain the N-cyclopropylethyl group at a specific orientation relative to the newly formed bond .

SAR with Defined Halogen Substitution

The combination of a bromine atom (enabling radiolabeling via Br-76 or Br-77 isotope exchange, or serving as a heavy atom for X-ray crystallography phasing) with the metabolically stabilized N-cyclopropylethyl group makes this compound a versatile intermediate for structure-activity relationship (SAR) studies. The bromine provides approximately 62 kJ/mol lower bond dissociation energy compared to chlorine analogs, facilitating milder reaction conditions during analog synthesis .

Building Block for Cyclopropylethyl-Containing Leads

The cyclopropylethyl group is a privileged fragment in drug design, found in marketed cardiovascular, CNS, and anticancer drugs due to its ability to improve PK properties and fix molecular conformation . 3-Bromo-N-(1-cyclopropylethyl)aniline serves as a direct precursor for introducing this pharmacophoric element into more complex structures while retaining a synthetic handle (the bromine) for further elaboration .

Parallel Synthesis of Aniline Libraries

With reliable commercial supply from multiple vendors at 95% purity and room-temperature shipping, this compound is suitable for parallel synthesis workflows. The bromine atom's superior leaving group ability enables diversification via nucleophilic aromatic substitution or metal-catalyzed coupling, while the 3-position minimizes undesired steric interactions that could reduce yields in library production relative to the 2-bromo isomer .

Application
Selection Property
Validation Focus
Meta-position cross-coupling
Sterically accessible meta-bromo handle
Reaction yield and regiochemical fidelity vs. ortho isomer
Halogen-substitution SAR studies
Bromine leaving-group ability and heavy-atom utility
Coupling condition compatibility and crystallization phasing
Cyclopropylethyl lead optimization
Metabolic stability conferred by cyclopropyl fragment
In vitro microsomal stability comparison vs. N-alkyl analogs
Parallel library synthesis
Reliable supply, room-temperature stability, and diversification handle
Consistent purity and reactivity across multiple vendor lots

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